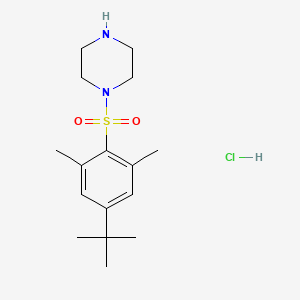
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C16H26N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its unique structural features, which include a tert-butyl group and two methyl groups attached to a benzene ring, as well as a sulfonyl group and a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-tert-butyl-2,6-dimethylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine (Et3N) to form the desired product, 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid (HCl) to the product to form the hydrochloride salt, this compound.
Chemical Reactions Analysis
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as amines or alcohols.
Scientific Research Applications
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors in the central nervous system, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)morpholine: This compound contains a morpholine ring, which can also lead to different reactivity and applications.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)azepane:
Properties
Molecular Formula |
C16H27ClN2O2S |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-(4-tert-butyl-2,6-dimethylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H26N2O2S.ClH/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18;/h10-11,17H,6-9H2,1-5H3;1H |
InChI Key |
IUVHQJFNVQWJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCNCC2)C)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
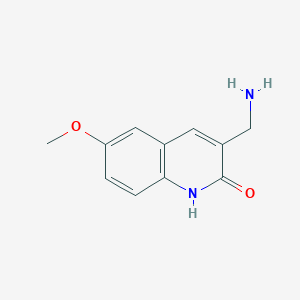
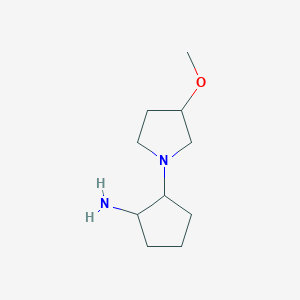
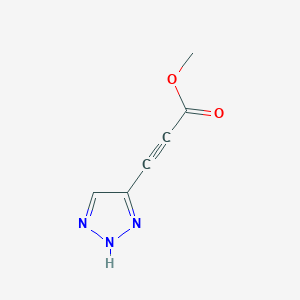

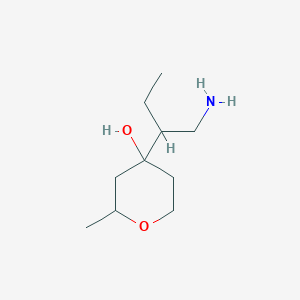

![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)
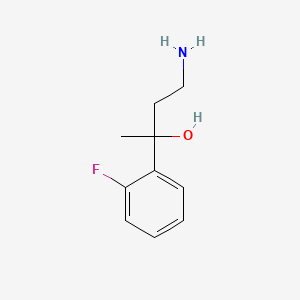
![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
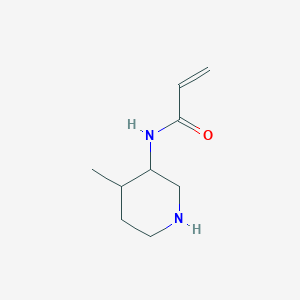
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)

![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
